molecular formula C11H12O2 B1306214 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 38002-88-9

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B1306214
CAS No.: 38002-88-9
M. Wt: 176.21 g/mol
InChI Key: HGKYVFOYQUSRQN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (CAS 38002-88-9) is a high-purity organic compound supplied with a typical assay of 97% . This chemical, with a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol, serves as a critical synthetic intermediate in organic and medicinal chemistry research . Its primary research value lies in its role as a direct precursor in the synthesis of Carbofuran, a potent carbamate insecticide . The compound's structure features a benzofuran core with a reactive aldehyde group, making it a versatile building block for further chemical modifications and ring formation reactions . It is offered in various quantities, including 250 mg, 1 g, and 5 g, packaged in amber glass bottles to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYVFOYQUSRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383693
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-88-9
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde
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Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Preparation Methods

Preparation from Isobutenylpyrocatechol and Methallylpyrocatechol (Patent US4297284A)

An alternative method involves starting from isobutenylpyrocatechol or methallylpyrocatechol:

  • These compounds undergo catalytic cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • Thermal isomerization of ortho-methallyloxyphenol at 150–250 °C is used to prepare methallylpyrocatechol.
  • Catalytic processes improve yield and selectivity for the benzofuran derivative.

This method is particularly useful for producing the hydroxybenzofuran intermediate, which can be further functionalized to the carbaldehyde.

Step No. Starting Material / Intermediate Reaction Type Reagents / Conditions Product Yield / Notes
1 2-Hydroxyacetophenone Etherification Methallyl halide, aqueous alkali, reflux 2-acetylphenyl methallyl ether High yield
2 2-acetylphenyl methallyl ether Rearrangement & Cyclization Acid catalyst (FeCl3, MgCl2), 150–250 °C 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran High yield, catalyst dependent
3 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran Oxidation Peracetic acid or H2O2, chloroform, room temp 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran ~87% conversion
4 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran Hydrolysis NaOH, ethanol, reflux 2,3-dihydro-2,2-dimethyl-7-benzofuranol ~90% purity after distillation
  • NMR spectroscopy confirms the structure and purity of intermediates and final products.
  • Fractional distillation under reduced pressure is effective for purification.
  • Gas chromatography is used to monitor conversion during oxidation.
  • Elemental analysis matches calculated values for carbon and hydrogen content, confirming compound identity.

The preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves a well-defined multi-step synthetic route starting from 2-hydroxyacetophenone and methallyl halides, proceeding through etherification, rearrangement/cyclization, oxidation, and hydrolysis steps. The use of acid catalysts and controlled oxidation conditions are critical for high yields and purity. Alternative routes from pyrocatechol derivatives also exist but are less economical. The described methods are supported by detailed patent literature and provide a robust framework for laboratory or industrial synthesis of this compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents due to its biological activity:

  • Antimicrobial Activity : Research indicates that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde exhibits significant antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

  • Anticancer Properties : In vitro studies have demonstrated the compound's selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). It has been noted for its ability to inhibit cancer cell growth while sparing normal cells, indicating a targeted therapeutic approach.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Derivatives : It is utilized in synthesizing various derivatives that can exhibit enhanced biological activities or serve as precursors for other chemical compounds.

Material Science

The compound is also explored in material science applications:

  • Functional Materials : Its unique chemical properties allow it to be used in the development of functional materials such as polymers and dyes. The benzofuran structure contributes to the stability and reactivity required for these applications .

Case Studies

Several case studies highlight the efficacy of this compound in different research contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated that it could effectively inhibit bacterial growth at low concentrations, supporting its potential use in developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, researchers tested the compound's effects on various cancer cell lines. The results showed a marked reduction in cell viability among treated cells compared to controls, suggesting that it could be further developed into an anticancer drug .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can engage in electrophilic aromatic substitution. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The unique properties of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde arise from its aldehyde and dimethyl substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine NH₂ at C7 163.22 Enhanced nucleophilicity; used in medicinal chemistry
5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride Cl and COCl at C5 and C7 243.09 High electrophilicity; potential for peptide coupling
4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde CH₃ at C4, C5, C6; CHO at C7 192.24 Increased steric hindrance; altered solubility
3-Chlorobenzofuran-7-carbaldehyde Cl at C3; CHO at C7 180.61 Positional chlorine affects electronic properties and biological activity
Key Observations :
  • Aldehyde vs. Amine : The aldehyde group in the target compound enables Schiff base formation, unlike the amine in its analog, which participates in hydrogen bonding .
  • Halogen Effects : Chlorine at C5 (as in 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride) increases electrophilicity, making it more reactive than the aldehyde derivative in nucleophilic acyl substitutions .
  • Steric Modifications : Trimethyl substitution in 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde reduces solubility in polar solvents compared to the target compound .
Key Findings :
  • The target compound’s aldehyde group may confer redox-modulating activity, distinguishing it from halogenated or amine-containing analogs.
  • Brominated derivatives (e.g., 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran) exhibit insecticidal properties due to enhanced lipophilicity .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂O₂, with a molecular weight of approximately 176.215 g/mol. The compound features a benzofuran ring system with a carbaldehyde functional group at the 7-position, contributing to its reactivity and potential applications in various fields including organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the benzofuran class, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's activity against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Properties

In vivo studies have shown that derivatives of benzofuran compounds can selectively inhibit cancer cell growth. Specifically, this compound has been tested for its effects on various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)
  • Results : The compound demonstrated selective cytotoxicity towards rapidly dividing cancer cells while sparing normal fibroblast cells.

This selectivity indicates a potential mechanism for targeting cancer cells without affecting healthy tissues .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It has been suggested that the benzofuran moiety can interact with cannabinoid receptors (CB₂), which are implicated in pain modulation and inflammation .
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have evaluated the biological activity of related benzofuran compounds:

  • Study on Neuropathic Pain :
    • Objective : Evaluate the analgesic properties of benzofuran derivatives.
    • Findings : Compounds similar to this compound were effective in reversing neuropathic pain in rat models without affecting locomotor behavior .
  • Antibacterial Efficacy :
    • Objective : Assess antibacterial activity against clinical isolates.
    • Findings : The compound exhibited significant activity against multidrug-resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, and what are the critical reaction parameters?

The compound is typically synthesized via functionalization of 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran. A common method involves reacting this precursor with ethylcarbamoyl chloride at 283 K, yielding the target aldehyde derivative with an 85% efficiency after crystallization from ethanolic solutions . Key parameters include:

  • Temperature control (<283 K) to minimize side reactions.
  • Use of triethylamine as a base to neutralize HCl byproducts.
  • Solvent selection (e.g., THF or ethanol) to optimize crystallization.

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and dihydrobenzofuran backbone.
  • Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde group.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies synthetic byproducts .

Q. How is X-ray crystallography applied to resolve the compound’s molecular conformation?

Single-crystal X-ray diffraction is the gold standard. The compound crystallizes in the orthorhombic space group P212121P2_1 2_1 2_1, with two independent molecules per asymmetric unit. Key structural features include:

  • Dihedral angles between the benzofuran ring and carbamate plane (~78–80°).
  • Deviation of methyl groups from the aromatic plane (0.167–0.175 Å).
  • Hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilizing the crystal lattice .

Q. What challenges arise in refining crystallographic data for derivatives of this compound?

Refinement using SHELXL requires careful handling of:

  • Disorder in methyl groups: Dynamic disorder in the 2,2-dimethyl moiety may necessitate split-atom models.
  • Hydrogen bonding ambiguity: Weak C–H⋯O interactions (<3.2 Å) must be validated via difference Fourier maps.
  • Merging Friedel pairs: In non-centrosymmetric space groups, merging Friedel pairs is essential to avoid overfitting .

Q. How can structure-activity relationship (SAR) studies be designed for insecticidal derivatives like Carbofuran analogs?

  • Core modifications: Introduce substituents (e.g., trifluoromethyl, halogens) at the benzofuran 7-position to modulate binding to acetylcholinesterase.
  • Carbamate group variation: Replace the N-methyl group with ethyl or aryl groups to assess steric/electronic effects on bioactivity.
  • In vitro assays: Use enzyme inhibition assays (e.g., IC50_{50} against Aphis gossypii) paired with computational docking (e.g., AutoDock Vina) to correlate structure with toxicity .

Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic additions?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., aldehyde carbonyl).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.
  • Transition State Analysis: Identify energy barriers for aldol condensations using Gaussian09 at the B3LYP/6-31G(d) level .

Q. How should researchers address contradictions in toxicity data across studies?

  • Dose-response validation: Replicate assays (e.g., LD50_{50} in mice) under standardized OECD guidelines.
  • Metabolite profiling: Use LC-MS/MS to identify detoxification products (e.g., 3-hydroxy derivatives) that may explain variability .
  • Species-specific factors: Compare toxicity in invertebrate (e.g., Daphnia magna) vs. mammalian models to assess ecological vs. acute risks .

Q. What safety protocols are critical for handling this compound in synthetic workflows?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of aldehyde vapors.
  • Waste disposal: Collect toxic residues in sealed containers for incineration (UN 2811, Packing Group I) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

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